Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by its unique structure, which includes a cyclohexylamino group attached to an imidazo[1,2-a]pyrazine ring, further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate typically involves multistep organic reactions. One common approach is the condensation reaction between a cyclohexylamine derivative and an imidazo[1,2-a]pyrazine precursor, followed by esterification with methyl 4-benzoate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted imidazo[1,2-a]pyrazine compounds .
Scientific Research Applications
Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Alkylaminoimidazo[1,2-a]pyridines: These compounds share a similar imidazo[1,2-a] scaffold and are known for their biological activities.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core structure, used in medicinal chemistry.
Imidazo[1,2-a]pyrazines: Compounds with variations in the substituents on the imidazo[1,2-a]pyrazine ring, exhibiting diverse chemical and biological properties.
Uniqueness
Methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexylamino group and the benzoate ester differentiates it from other similar compounds, potentially leading to distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 4-[3-(cyclohexylamino)imidazo[1,2-a]pyrazin-2-yl]benzoate |
InChI |
InChI=1S/C20H22N4O2/c1-26-20(25)15-9-7-14(8-10-15)18-19(22-16-5-3-2-4-6-16)24-12-11-21-13-17(24)23-18/h7-13,16,22H,2-6H2,1H3 |
InChI Key |
CGSHWUYLZARSCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.